5-bromo-N-(2-methoxyethyl)thiophene-3-carboxamide
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Overview
Description
5-Bromo-N-(2-methoxyethyl)thiophene-3-carboxamide is a chemical compound characterized by its bromine atom, methoxyethyl group, and thiophene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2-methoxyethyl)thiophene-3-carboxamide typically involves the following steps:
Thiophene Derivation: Starting with thiophene, bromination is performed to introduce the bromine atom at the 5-position.
Esterification: The carboxylic acid group is then introduced at the 3-position through esterification.
N-Alkylation: Finally, the N-(2-methoxyethyl) group is added through N-alkylation.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-(2-methoxyethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiophene ring to its corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a different derivative.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Derivatives with hydrogen replacing bromine.
Substitution Products: Various functionalized derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-N-(2-methoxyethyl)thiophene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a precursor for developing new drugs or as a tool in biochemical assays.
Medicine: The compound's potential medicinal applications include its use in drug discovery and development. It may be explored for its therapeutic properties in treating various diseases.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5-bromo-N-(2-methoxyethyl)thiophene-3-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
5-Bromo-2-methoxypyridine: Similar in structure but differs in the heterocyclic ring.
5-Bromo-N-(2-methoxyethyl)pyridine-2-carboxamide: Similar functional groups but different core structure.
Uniqueness: 5-Bromo-N-(2-methoxyethyl)thiophene-3-carboxamide is unique due to its combination of bromine, methoxyethyl, and thiophene groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for research and application.
Properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-12-3-2-10-8(11)6-4-7(9)13-5-6/h4-5H,2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKAGTHYBYMJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CSC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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